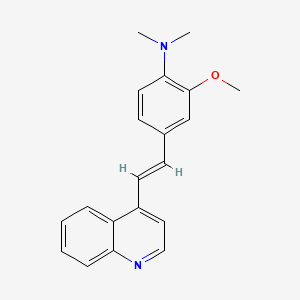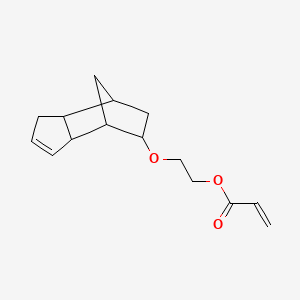
3,10-dihydroxydecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dihydroxydecanoic acid is a β, ω-dihydroxy carboxylic acid with the chemical formula HO(CH₂)₇CHOHCH₂COOH. This compound is naturally found in royal jelly, a secretion produced by honeybees. It has a melting point of 84-85°C and is known for its various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-dihydroxydecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid. This process typically requires the use of strong oxidizing agents and specific catalysts to introduce hydroxyl groups at the 3rd and 10th positions of the decanoic acid chain.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, such as the fermentation of specific microorganisms that can produce this compound. The extraction and purification processes are then employed to isolate the compound from the fermentation broth.
Análisis De Reacciones Químicas
Types of Reactions: 3,10-Dihydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,10-dioxodecanoic acid.
Reduction: Formation of 3,10-dihydroxydecanol.
Substitution: Formation of 3,10-dichlorodecanoic acid.
Aplicaciones Científicas De Investigación
3,10-Dihydroxydecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in the development and health of honeybees.
Medicine: Investigated for its potential anti-inflammatory and anti-tumor properties.
Industry: Utilized in the production of cosmetics and dietary supplements due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3,10-dihydroxydecanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .
Comparación Con Compuestos Similares
- 10-Hydroxydecanoic acid
- 3,11-Dihydroxydodecanoic acid
- 8-Hydroxyoctanoic acid
Comparison: 3,10-Dihydroxydecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while 10-hydroxydecanoic acid is also found in royal jelly, it does not exhibit the same level of anti-inflammatory activity as this compound .
Propiedades
IUPAC Name |
3,10-dihydroxydecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c11-7-5-3-1-2-4-6-9(12)8-10(13)14/h9,11-12H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCLDXYQUQDNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(=O)O)O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-05-0 |
Source


|
| Record name | 3,10-Dihydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-DIHYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH45AUS94M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

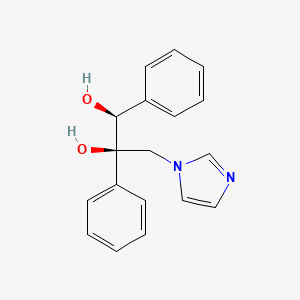
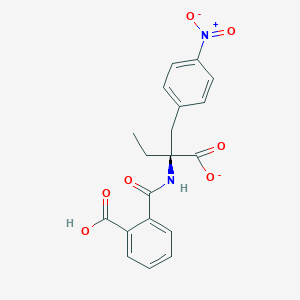
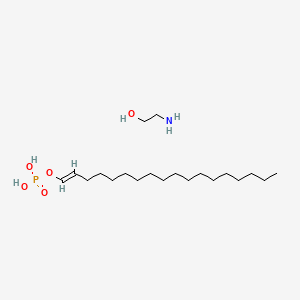
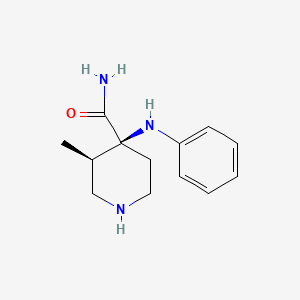
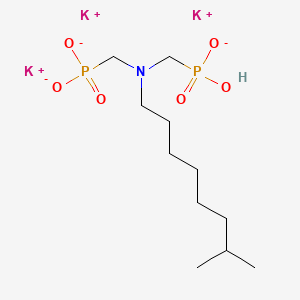
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)

